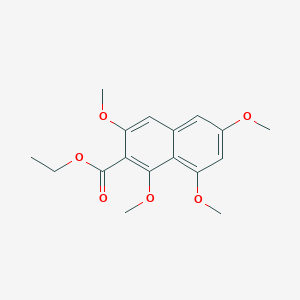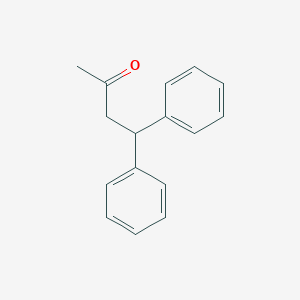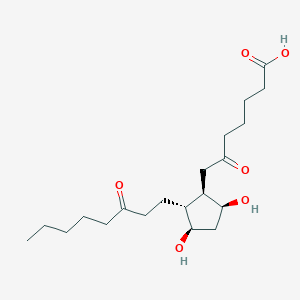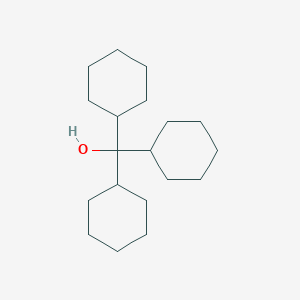
Tricyclohexylmethanol
概要
説明
Tricyclohexylmethanol is an organic compound with the molecular formula C19H34O and a molecular weight of 278.47 g/mol . It is characterized by three cyclohexyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is a solid at room temperature, with a melting point of 94-96°C .
準備方法
Synthetic Routes and Reaction Conditions
Tricyclohexylmethanol can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclohexanone, followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
化学反応の分析
Types of Reactions
Tricyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclohexylmethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to tricyclohexylmethane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Tricyclohexylmethanone.
Reduction: Tricyclohexylmethane.
Substitution: Tricyclohexylmethyl chloride.
科学的研究の応用
Tricyclohexylmethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in the study of biological membranes and as a model compound in biochemical research.
Industry: This compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes
作用機序
The mechanism of action of tricyclohexylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biochemical systems, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Cyclohexylmethanol: An organic compound with a single cyclohexyl group attached to a hydroxyl group.
Dicyclohexylmethanol: Contains two cyclohexyl groups attached to a central carbon bonded to a hydroxyl group.
Uniqueness
Tricyclohexylmethanol is unique due to its three cyclohexyl groups, which provide it with distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and various research applications .
特性
IUPAC Name |
tricyclohexylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGVKQSSSOCONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170203 | |
| Record name | Tricyclohexylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17687-74-0 | |
| Record name | Tricyclohexylmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17687-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclohexylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017687740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17687-74-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclohexylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclohexylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tricyclohexylmethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4V7TY8LVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the physical behavior of Tricyclohexylmethanol (TCHM) at low temperatures?
A1: TCHM exhibits a glass transition around 265 K. [] This means that upon cooling the liquid, it transitions into a solid-like state (liquid-quenched glass) without undergoing crystallization. This behavior is typical for certain types of molecules, and understanding the factors influencing glass transition temperature is crucial in various material science applications.
Q2: How does the molecular structure of TCHM influence its behavior?
A2: TCHM molecules tend to form dimers through hydrogen bonding between their hydroxyl groups. [] This dimer formation is temperature-dependent and becomes more prominent as the temperature decreases. The orientation of these dimers is disordered, leading to interesting dielectric properties and making TCHM a weak-ferroelectrics.
Q3: What insights can be gained from the heat capacity measurements of TCHM?
A3: Heat capacity measurements by adiabatic calorimetry reveal several thermal anomalies in TCHM. [, ] A significant heat capacity jump is observed at the glass transition temperature, which provides information about the change in molecular mobility during this transition. [] Additionally, a broad anomaly around 348 K is attributed to the breaking of the intra-dimer hydrogen bond, highlighting the influence of these interactions on the compound's thermal behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


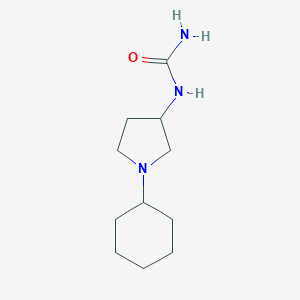
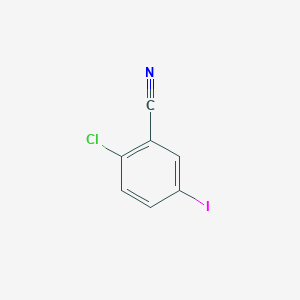
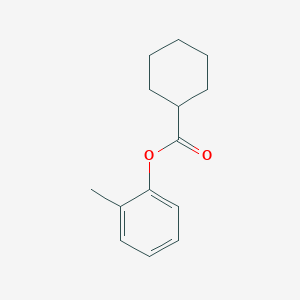
![5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B107243.png)
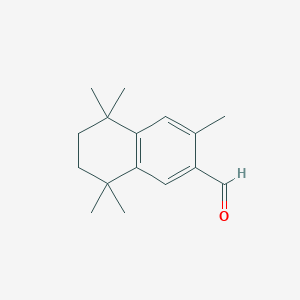

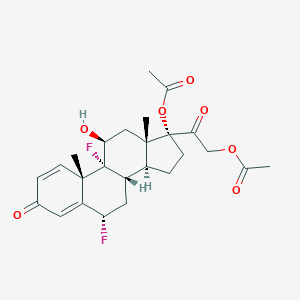
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)
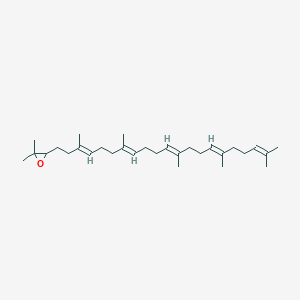
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)

